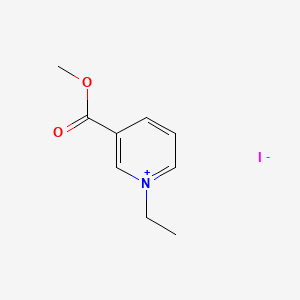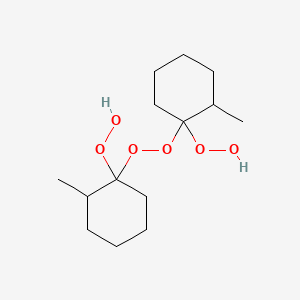
Tris(5-oxo-L-prolinato-N1,O2)cerium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(5-oxo-L-prolinato-N1,O2)cerium typically involves the reaction of cerium salts with 5-oxo-L-proline under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the pH is carefully adjusted to facilitate the formation of the complex. The reaction mixture is then heated to promote the coordination of the cerium ion with the 5-oxo-L-proline ligands.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity cerium salts and 5-oxo-L-proline, along with precise control of reaction conditions to ensure consistent product quality. The final product is typically purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(5-oxo-L-prolinato-N1,O2)cerium can undergo various chemical reactions, including:
Oxidation: The cerium center can participate in redox reactions, where it alternates between different oxidation states.
Substitution: Ligand exchange reactions can occur, where the 5-oxo-L-proline ligands are replaced by other coordinating molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various ligands. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield cerium(IV) complexes, while substitution reactions may produce new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Tris(5-oxo-L-prolinato-N1,O2)cerium has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying metal-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant and in the development of new pharmaceuticals.
Industry: Utilized in materials science for the synthesis of advanced materials with unique properties, such as luminescent materials and sensors.
Wirkmechanismus
The mechanism by which Tris(5-oxo-L-prolinato-N1,O2)cerium exerts its effects involves the coordination of the cerium ion with the 5-oxo-L-proline ligands. This coordination alters the electronic properties of the cerium ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalytic processes or interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(5-oxo-L-prolinato-N1,O2)aluminium: A similar coordination compound with aluminium instead of cerium. It has different chemical properties and applications due to the different metal center.
Tris(5-oxo-L-prolinato-N1,O2)iron: Another analogous compound with iron, which exhibits distinct redox behavior and catalytic properties.
Uniqueness
Tris(5-oxo-L-prolinato-N1,O2)cerium is unique due to the specific properties imparted by the cerium ion, such as its redox activity and coordination chemistry. These properties make it particularly valuable in applications requiring strong oxidizing agents or specific catalytic functions.
Eigenschaften
CAS-Nummer |
74060-41-6 |
|---|---|
Molekularformel |
C15H21CeN3O9 |
Molekulargewicht |
527.46 g/mol |
IUPAC-Name |
cerium;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/3C5H7NO3.Ce/c3*7-4-2-1-3(6-4)5(8)9;/h3*3H,1-2H2,(H,6,7)(H,8,9);/t3*3-;/m000./s1 |
InChI-Schlüssel |
CSUFSPLONQLGBE-ZRIQBPNSSA-N |
Isomerische SMILES |
C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.C1CC(=O)N[C@@H]1C(=O)O.[Ce] |
Kanonische SMILES |
C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Ce] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N'-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine](/img/structure/B12668792.png)









![2-[(2-Butoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12668865.png)
